molecular formula C14H12ClNO3 B6393425 3-(2-Chloro-4-ethoxyphenyl)picolinic acid CAS No. 1262004-92-1

3-(2-Chloro-4-ethoxyphenyl)picolinic acid

Cat. No.: B6393425
CAS No.: 1262004-92-1
M. Wt: 277.70 g/mol
InChI Key: KOSQPRTWUJZVAW-UHFFFAOYSA-N
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Description

It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan .

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-9-5-6-10(12(15)8-9)11-4-3-7-16-13(11)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSQPRTWUJZVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Chloro-4-ethoxyphenyl)picolinic acid involves several steps. One common method includes the reaction of 2-chloro-4-ethoxyaniline with picolinic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(2-Chloro-4-ethoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)picolinic acid involves its interaction with molecular targets and pathways. As a derivative of picolinic acid, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and packaging, as well as normal cell homeostatic functions .

Comparison with Similar Compounds

3-(2-Chloro-4-ethoxyphenyl)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A pyridine carboxylate metabolite of tryptophan with various biological activities.

    Nicotinic acid:

    Isonicotinic acid: A derivative of pyridine with different chemical properties and applications

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